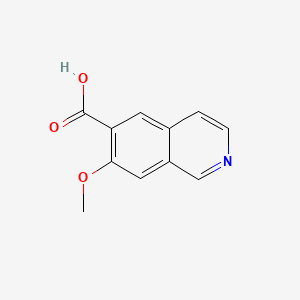
7-Methoxyisoquinoline-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methoxyisoquinoline-6-carboxylic acid is a heterocyclic organic compound that belongs to the isoquinoline family. Isoquinolines are known for their aromatic properties and are commonly found in various natural products and synthetic compounds. The presence of a methoxy group at the 7th position and a carboxylic acid group at the 6th position makes this compound unique and of significant interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxyisoquinoline-6-carboxylic acid can be achieved through several methods:
Oxidation of Isoquinoline Derivatives: One common method involves the oxidation of 7-methoxyisoquinoline using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Carboxylation of Methoxyisoquinoline: Another method involves the carboxylation of 7-methoxyisoquinoline using carbon dioxide (CO2) in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents like phosphorus tribromide (PBr3) for methoxy group substitution.
Major Products Formed:
Oxidation Products: Various oxidized isoquinoline derivatives.
Reduction Products: Alcohol derivatives of isoquinoline.
Substitution Products: Halogenated isoquinoline derivatives.
Aplicaciones Científicas De Investigación
7-Methoxyisoquinoline-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of isoquinoline-based pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 7-Methoxyisoquinoline-6-carboxylic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and metabolism, making it a potential candidate for therapeutic applications.
Comparación Con Compuestos Similares
7-Methoxyisoquinoline: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
6-Methoxyisoquinoline-7-carboxylic acid: Similar structure but with different positioning of functional groups, leading to different chemical properties and reactivity.
Uniqueness: 7-Methoxyisoquinoline-6-carboxylic acid is unique due to the specific positioning of the methoxy and carboxylic acid groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C11H9NO3 |
|---|---|
Peso molecular |
203.19 g/mol |
Nombre IUPAC |
7-methoxyisoquinoline-6-carboxylic acid |
InChI |
InChI=1S/C11H9NO3/c1-15-10-5-8-6-12-3-2-7(8)4-9(10)11(13)14/h2-6H,1H3,(H,13,14) |
Clave InChI |
QQWGGSZDSZYCLN-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C=CN=CC2=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


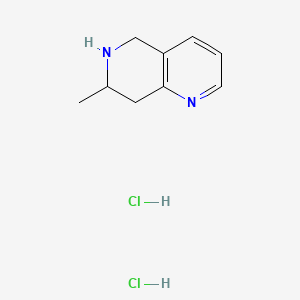
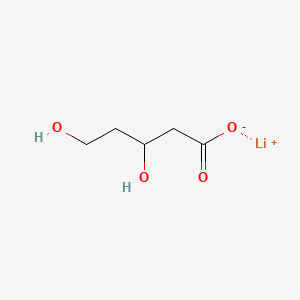
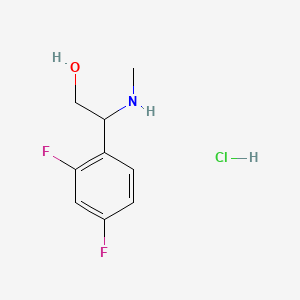
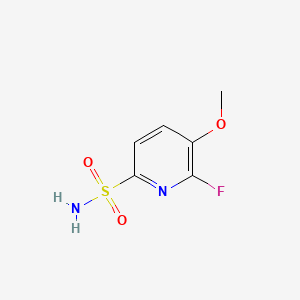
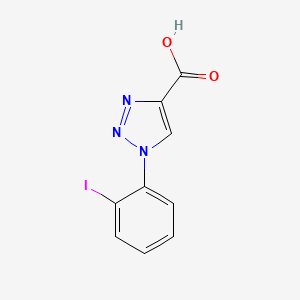
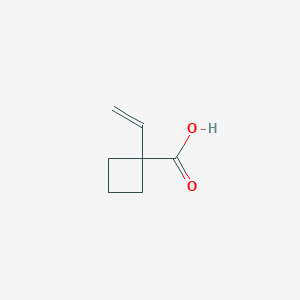
![3-{[(Tert-butoxy)carbonyl]amino}-1-(3-methylphenyl)cyclobutane-1-carboxylic acid](/img/structure/B13451886.png)
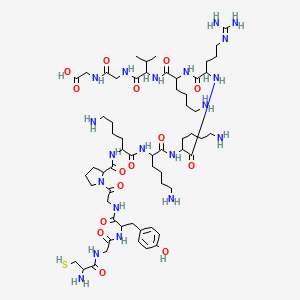

![(3R)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B13451896.png)
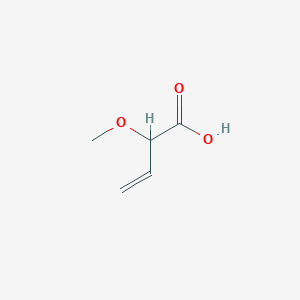

![3-Amino-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid hydrochloride](/img/structure/B13451914.png)

